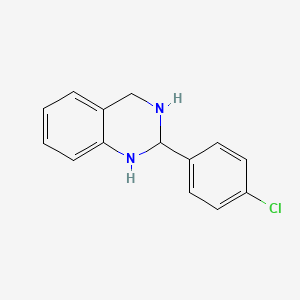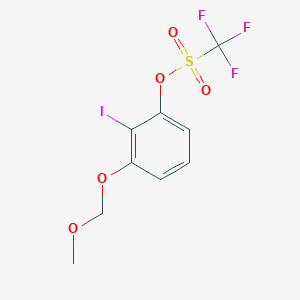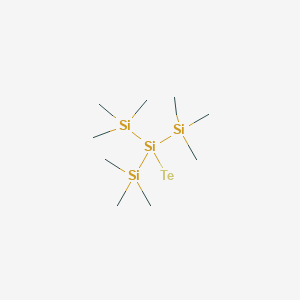
CID 71341071
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Compound CID 71341071, also known as N-methyl-2-((4-(6-morpholino-4-oxo-4H-pyran-2-yl)thianthren-1-yl)oxy)-N-(2-(pyridin-2-yl)ethyl)acetamide, is a synthetic organic molecule with potential applications in various scientific fields. This compound is characterized by its complex structure, which includes a morpholine ring, a pyran ring, and a thianthrene moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of CID 71341071 involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:
Formation of the thianthrene moiety: This is typically achieved through a series of cyclization reactions involving sulfur-containing precursors.
Attachment of the morpholine ring: This step involves nucleophilic substitution reactions where the morpholine ring is introduced.
Formation of the pyran ring: This is achieved through cyclization reactions, often under acidic or basic conditions.
Final assembly: The final compound is synthesized by coupling the intermediate compounds through amide bond formation, typically using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:
Scaling up the reaction conditions: Using larger reactors and optimizing temperature, pressure, and solvent conditions.
Purification techniques: Employing methods like recrystallization, chromatography, and distillation to ensure high purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the sulfur atoms in the thianthrene moiety, forming sulfoxides or sulfones.
Reduction: The compound can be reduced at various functional groups, such as the carbonyl groups in the pyran ring.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the aromatic rings and the morpholine nitrogen.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) under controlled temperatures.
Major Products:
Oxidation products: Sulfoxides and sulfones.
Reduction products: Alcohols and amines.
Substitution products: Various substituted derivatives depending on the reagents used.
Chemistry:
Catalysis: this compound can be used as a ligand in catalytic reactions, enhancing the efficiency of metal-catalyzed processes.
Material Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Biology:
Enzyme Inhibition: this compound has potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.
Cell Signaling: The compound can modulate cell signaling pathways, making it useful in studying cellular processes.
Medicine:
Drug Development: this compound is being investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Diagnostics: The compound can be used in diagnostic assays to detect specific biomolecules.
Industry:
Chemical Manufacturing: this compound can be used as an intermediate in the synthesis of other complex molecules.
Pharmaceuticals: The compound’s properties make it a valuable component in the formulation of new drugs.
Wirkmechanismus
The mechanism by which CID 71341071 exerts its effects involves interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can lead to changes in cellular pathways, affecting processes like metabolism, cell growth, and apoptosis.
Vergleich Mit ähnlichen Verbindungen
N-methyl-2-((4-(6-morpholino-4-oxo-4H-pyran-2-yl)thianthren-1-yl)oxy)-N-(2-(pyridin-2-yl)ethyl)acetamide analogs: These compounds share a similar core structure but differ in functional groups, affecting their reactivity and applications.
Thianthrene derivatives: Compounds with similar thianthrene moieties but different substituents, which can alter their chemical and biological properties.
Uniqueness: CID 71341071 stands out due to its combination of a morpholine ring, a pyran ring, and a thianthrene moiety, which confer unique chemical reactivity and biological activity
Eigenschaften
CAS-Nummer |
133323-68-9 |
|---|---|
Molekularformel |
P2Se5+2 |
Molekulargewicht |
456.8 g/mol |
InChI |
InChI=1S/P2Se5/c3-1-4-6-2(3)7-5-1/q+2 |
InChI-Schlüssel |
QVBWIABBRNXSDL-UHFFFAOYSA-N |
Kanonische SMILES |
[P+]12=[Se][Se]=[P+]([Se]1)[Se]=[Se]2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


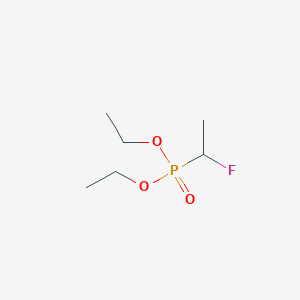
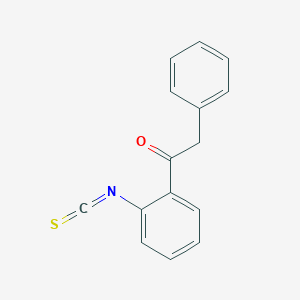
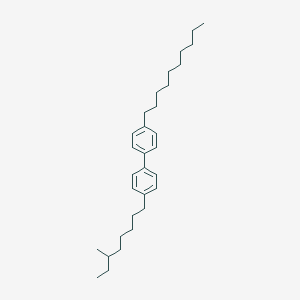
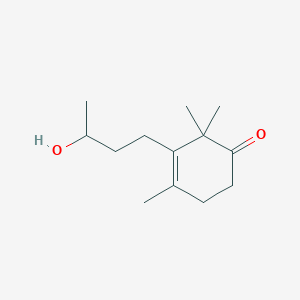
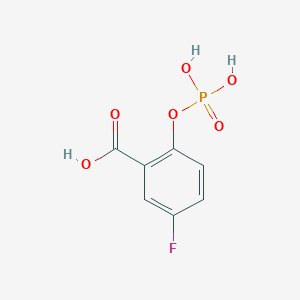
![1-Ethenyl-4-[(4-fluorophenyl)ethynyl]benzene](/img/structure/B14276976.png)
![Quinoline, 2-[2-(1,3-benzodioxol-5-yl)ethyl]-](/img/structure/B14276986.png)
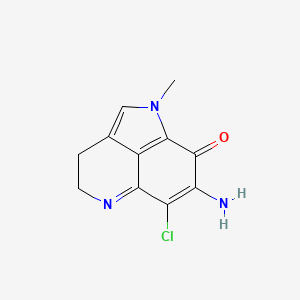
![Octanal, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B14277005.png)
